molecular formula C17H19NO2S B5113999 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B5113999
M. Wt: 301.4 g/mol
InChI Key: YRKSKAUABDEESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. As a synthetic cannabinoid, MMB-2201 is designed to mimic the effects of THC, the primary psychoactive component in cannabis. In

Scientific Research Applications

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has a variety of potential applications in scientific research. One of the primary uses of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is in the study of the endocannabinoid system, which is a complex network of receptors and signaling pathways that are involved in a wide range of physiological processes. 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can be used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and to explore the potential therapeutic applications of these compounds.

Mechanism of Action

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating a wide range of physiological processes, including pain, appetite, and mood. When 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide binds to these receptors, it activates a series of downstream signaling pathways that can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide are complex and varied. Some of the potential effects of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide include changes in appetite, mood, and pain perception. 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide may also have neuroprotective effects and could potentially be used to treat conditions such as epilepsy and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is that it is a synthetic compound, which means that it can be precisely controlled and manipulated. This allows researchers to study the effects of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in a controlled environment and to explore its potential therapeutic applications. However, there are also limitations to using 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments. For example, 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide may not accurately mimic the effects of THC in the body, which could limit its usefulness as a research tool.

Future Directions

There are many potential future directions for research on 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of interest is the development of new synthetic cannabinoids that are more effective and have fewer side effects than existing compounds. Another potential direction is the exploration of the therapeutic applications of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide and other synthetic cannabinoids in the treatment of conditions such as epilepsy, Alzheimer's disease, and chronic pain. Overall, the future of research on 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is bright, and this compound has the potential to make significant contributions to our understanding of the endocannabinoid system and its role in health and disease.

Synthesis Methods

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is synthesized using a multi-step process that involves the reaction of 4-methylthiophenol with 3-methoxybenzoyl chloride to form an intermediate. The intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. The synthesis of 3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-6-8-16(9-7-13)21-11-10-18-17(19)14-4-3-5-15(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKSKAUABDEESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

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